(6-Methylpyridazin-4-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
18591-52-1 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(6-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(4-9)3-7-8-5/h2-3,9H,4H2,1H3 |
InChI Key |
QQRXYRPPTADBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=N1)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
De Novo Synthesis Approaches to the Pyridazine (B1198779) Ring System
De novo synthesis provides a versatile platform for accessing a wide array of substituted pyridazines by assembling the ring from simpler, non-cyclic starting materials.
A classical and widely employed method for pyridazine synthesis involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. chemicalbook.comyoutube.comchemtube3d.com This approach is effective for producing dihydropyridazines, which can then be oxidized to the aromatic pyridazine ring system. chemtube3d.com The reaction can utilize both saturated and unsaturated 1,4-dicarbonyl compounds. youtube.com For instance, the reaction of a 1,4-diketone with hydrazine initially forms a dihydropyridazine, which upon oxidation yields the corresponding pyridazine. chemtube3d.com This strategy has also been applied in the synthesis of pyridazine C-nucleosides, where a one-pot procedure involving singlet oxygen [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine under neutral conditions has been developed. nih.gov
The Diaza-Wittig reaction has emerged as a powerful tool for the synthesis of pyridazines. An organophosphorus-catalyzed version of this reaction allows for the synthesis of substituted pyridazines and phthalazines from substrates containing a diazo functionality. rsc.orgrsc.org This catalytic process involves the reduction of a phospholene oxide to a phospholene, which then reacts with a diazo derivative to form a phosphazine intermediate. This intermediate subsequently cyclizes to afford the pyridazine product. rsc.org The reaction demonstrates good to excellent yields and tolerates a variety of functional groups. rsc.orgthieme-connect.com This method is particularly useful for synthesizing pyridazines with substitution patterns that are challenging to achieve through other routes. thieme-connect.com
Diels-Alder and inverse electron demand Diels-Alder (IEDDA) reactions are valuable strategies for constructing the pyridazine ring. The IEDDA reaction, in particular, is effective for synthesizing pyridazines from electron-deficient dienes like 1,2,4,5-tetrazines or 1,2,3-triazines with various dienophiles. organic-chemistry.orgoup.com For example, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org Similarly, the reaction of 1,2,4,5-tetrazines with alkynes, facilitated by polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, yields pyridazines with predictable regioselectivity. oup.com Intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have also been utilized to construct fused heterocyclic systems. mdpi.com
Transition metal catalysis offers efficient and regioselective pathways to pyridazine derivatives. scilit.comelsevier.com Cobalt-catalyzed [2+2+2] cycloaddition reactions of nitriles with α,ω-diynes have been successfully employed to synthesize substituted pyridines and can be extended to pyridazine synthesis. acs.org Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent can influence the outcome, with some conditions directly affording the aromatic pyridazine. organic-chemistry.org Palladium-catalyzed reactions have also been explored in the context of functionalizing pyridazine-containing systems. nih.gov
Annulation strategies involve the fusion of a new ring onto a pre-existing molecular scaffold. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides access to a variety of trisubstituted pyridazines. organic-chemistry.org Palladium/norbornene-catalyzed C–H/C–H [3 + 2] annulation has been used to construct ring-fused imidazo[1,2-a]pyridine (B132010) architectures, demonstrating the utility of annulation in building complex heterocyclic systems containing a pyridazine-like core. acs.orgacs.org These methods often provide access to structurally diverse and complex polycyclic systems.
Targeted Synthesis of (6-Methylpyridazin-4-yl)methanol
While a specific, detailed synthesis route for this compound is not extensively documented in the provided search results, its synthesis can be inferred from general methods for preparing substituted pyridazines and functionalizing them.
A plausible synthetic approach would involve the initial construction of a 3-methyl-5-substituted pyridazine ring followed by modification of the substituent at the 5-position to a hydroxymethyl group. Alternatively, a pre-functionalized precursor bearing the required hydroxymethyl group or a protected version could be used in one of the de novo synthesis methods described above.
For example, a synthetic strategy could start with a suitable 1,4-dicarbonyl precursor that would lead to a 3-methyl-5-carboxypyridazine or a 3-methyl-5-cyanopyridazine after condensation with hydrazine and subsequent oxidation. The carboxyl or cyano group could then be reduced to the corresponding alcohol, this compound.
Another potential route could involve a cross-coupling reaction on a dihalopyridazine, such as 3,5-dichloro-pyridazine, to introduce a methyl group at one position and a functional group that can be converted to a hydroxymethyl group at the other.
It is important to note that while the provided search results offer a comprehensive overview of pyridazine synthesis in general, they lack a specific, step-by-step documented synthesis of this compound. The synthesis of related structures, such as (6-methylpyridazin-3-yl)methanol (B3029969), has been reported. uni.lu
Functionalization of Pre-formed Pyridazine Rings
One of the primary strategies for the synthesis of this compound involves the stepwise introduction of the methyl and hydroxymethyl groups onto a pyridazine ring. This approach allows for the versatile modification of readily available pyridazine precursors.
Introduction of Methyl Group at Position 6
The introduction of a methyl group at the 6-position of the pyridazine ring can be a crucial step in the synthesis of the target molecule. While direct methylation of the pyridazine ring can be challenging due to regioselectivity issues, a common strategy involves starting with a precursor that already contains the methyl group. For instance, the synthesis can commence from 4-methyl-3,6-pyridazinediol, which can be converted to 3,6-dichloro-4-methylpyridazine (B106839) by refluxing in phosphorous oxychloride chemicalbook.com. The resulting dichlorinated compound serves as a versatile intermediate for further functionalization.
Another approach could involve the use of organometallic cross-coupling reactions. For example, a halogenated pyridazine at the 6-position could potentially be coupled with a methylating agent, such as methyl boronic acid or its esters, in a Suzuki coupling reaction, or with methylmagnesium bromide in a Kumada or Negishi coupling, catalyzed by a suitable palladium or nickel complex.
Hydroxymethylation at Position 4
With a 6-methylpyridazine scaffold in hand, the next key transformation is the introduction of a hydroxymethyl group at the 4-position. This can be achieved through direct or indirect methods.
Direct hydroxymethylation of a C-H bond on the pyridazine ring is a desirable but often challenging transformation. One potential route could involve a radical-mediated functionalization. For instance, a process analogous to the radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) using primary alcohols could be envisioned nih.gov. However, controlling the regioselectivity to target the 4-position specifically would be a significant hurdle.
Another potential strategy for direct hydroxymethylation could be adapted from the photoredox-catalyzed methods developed for other N-heterocycles. For example, a visible light-induced method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine (B92270) N-oxides has been reported nih.gov. While this applies to a different heterocyclic system, the underlying principles of generating a hydroxymethyl radical and its addition to the heterocycle could potentially be adapted for pyridazines.
A more reliable and commonly employed strategy for introducing a hydroxymethyl group is the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid (or its ester derivative), at the 4-position. This two-step approach involves first introducing the carbonyl group and then reducing it to the alcohol.
A key precursor for this route is 6-methylpyridazine-4-carboxylic acid, which is a known compound masterorganicchemistry.comyoutube.comrsc.org. The carboxylic acid can be reduced to the primary alcohol, this compound, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids and esters to primary alcohols google.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Alternatively, the carboxylic acid can first be converted to its corresponding ester, for example, by reaction with methanol (B129727) in the presence of an acid catalyst. The resulting ester can then be reduced to the alcohol. While LiAlH₄ is effective, other reducing agents can also be employed. For instance, Di-isobutylaluminum hydride (DIBAL-H) is a strong, bulky reducing agent that can reduce esters to aldehydes at low temperatures, but can also achieve full reduction to the alcohol, often with better chemoselectivity than LiAlH₄ masterorganicchemistry.comyoutube.comchemistrysteps.comcommonorganicchemistry.com. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters, but its reactivity can be enhanced. For example, the activation of a carboxylic acid as a mixed anhydride (B1165640) has been shown to allow for its reduction by NaBH₄ nih.gov.
The table below summarizes the common reducing agents for the conversion of a carboxylic acid or its ester to an alcohol.
| Precursor | Reagent | Solvent | Conditions | Product |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Anhydrous, followed by aqueous workup | Primary Alcohol |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Anhydrous, followed by aqueous workup | Primary Alcohol |
| Ester | Di-isobutylaluminum hydride (DIBAL-H) | Toluene, THF | Low temperature (e.g., -78 °C) | Primary Alcohol |
| Carboxylic Acid (as mixed anhydride) | Sodium Borohydride (NaBH₄) | THF | Mild conditions | Primary Alcohol |
Synthesis via Ring-Closure Reactions Incorporating Methyl and Hydroxymethyl Moieties
An alternative to functionalizing a pre-formed ring is to construct the pyridazine ring itself from acyclic precursors that already contain the necessary methyl and hydroxymethyl (or a precursor) functionalities. This approach can offer advantages in terms of regiochemical control.
Multi-component Reactions for Pyridazine Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials mdpi.com. While a specific MCR for the direct synthesis of this compound has not been prominently reported, one can envision a strategy based on established pyridazine syntheses.
A general and classical method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives liberty.edunih.gov. To obtain the desired substitution pattern, a 1,4-dicarbonyl precursor bearing a methyl group and a protected hydroxymethyl group at the appropriate positions would be required. For example, a diketone with a methyl group at the position that will become C6 of the pyridazine and a protected hydroxymethyl group at the position destined to be C4 could be reacted with hydrazine. Subsequent deprotection would yield the target molecule.
The Hantzsch pyridine synthesis, a well-known MCR, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent researchgate.net. While this produces pyridines, analogous MCRs for pyridazines have been developed. For instance, a one-pot synthesis of 4,6-disubstituted pyridazin-3(2H)-ones has been described, starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines electronicsandbooks.com. Although this does not directly yield the target compound, it demonstrates the feasibility of constructing the pyridazine ring with substituents at the 4 and 6 positions through a multi-component approach. Further modification of the functional groups on the starting materials could potentially lead to the desired hydroxymethyl and methyl substituents.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, including pyridazine derivatives. unibo.itnih.govresearchgate.netmdpi.com These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. researchgate.netmdpi.com
Biocatalytic Methods for Pyridazine Derivatives
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. mt.com Enzymes operate under mild conditions of temperature and pH, are highly selective (chemo-, regio-, and stereoselective), and can significantly reduce the generation of waste. mt.com While specific biocatalytic routes to this compound are not extensively documented in publicly available literature, the application of biocatalysis for the synthesis of related heterocyclic compounds and functional group transformations is well-established.
Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases, ketoreductases, and monooxygenases) are particularly relevant for the synthesis of alcohols like this compound. nih.govmdpi.com For instance, a ketoreductase could be used for the asymmetric reduction of a corresponding ketone precursor to yield the chiral alcohol. Cytochrome P450 monooxygenases are known for their ability to perform regio- and stereoselective hydroxylations of C-H bonds, which could be a potential route to introduce the hydroxymethyl group onto a pre-formed methylpyridazine ring. nih.gov
The use of hydrolases, such as lipases and proteases, is also common in organic synthesis for resolutions and functional group interconversions. mt.comnih.gov While direct application to pyridazine synthesis might be limited, they could be employed in the preparation of chiral synthons or in the modification of substituents on the pyridazine ring under mild, environmentally benign conditions.
The development of biocatalytic methods is often supported by protein engineering to improve enzyme stability, activity, and selectivity for non-natural substrates. mdpi.com This approach holds significant promise for developing sustainable and efficient enzymatic routes for the synthesis of complex molecules like this compound.
Solvent-Free and Atom-Economical Synthetic Routes
Solvent-free and atom-economical synthetic methods are central tenets of green chemistry. researchgate.net Solvent-free reactions, often conducted by grinding or milling solid reactants, can significantly reduce waste and simplify product purification. acgpubs.orgresearchgate.net Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is maximized in reactions where most of the atoms of the reactants are incorporated into the final product. researchgate.net
Multicomponent reactions (MCRs) are excellent examples of atom-economical processes, where three or more reactants combine in a single step to form a complex product. researchgate.net For pyridazine synthesis, an atom-economic approach could involve a multicomponent reaction under pressure and ultrasonication, which has been reported for the synthesis of functionalized pyridazines. researchgate.net
Catalyst-free synthesis in aqueous media also represents a green and improved method. researchgate.netresearchgate.net Water is a safe, non-toxic, and inexpensive solvent, and its use can sometimes accelerate reaction rates. researchgate.net For example, the synthesis of pyranopyrazoles, which are related nitrogen-containing heterocycles, has been achieved through a four-component reaction in boiling water without a catalyst. researchgate.netresearchgate.net
The use of alternative energy sources like microwave irradiation and ultrasound can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. nih.govresearchgate.net For instance, microwave-assisted synthesis has been employed in various organic transformations and can be a valuable tool for the efficient synthesis of pyridazine derivatives. nih.gov
In the context of synthesizing this compound, a green approach would prioritize a route with a high atom economy, minimal use of hazardous solvents, and energy-efficient conditions. This could involve a one-pot synthesis from readily available starting materials, potentially utilizing a benign catalyst and avoiding extensive purification steps.
Chemical Reactivity and Transformation Studies of 6 Methylpyridazin 4 Yl Methanol
The chemical behavior of (6-Methylpyridazin-4-yl)methanol is dictated by the interplay between its two primary functional components: the electron-deficient pyridazine (B1198779) ring and the reactive primary methanol (B129727) group. This duality allows for a diverse range of chemical transformations, targeting either the aromatic core or the side-chain functionality.
Theoretical and Computational Chemistry Investigations
Reaction Mechanism Elucidation via Computational Modeling
Reaction Coordinate Analysis
There is no published research detailing the reaction coordinate analysis of (6-Methylpyridazin-4-yl)methanol. This type of analysis would involve mapping the energy landscape of a chemical reaction involving this molecule to identify transition states, intermediates, and to calculate activation energies. Such studies are crucial for understanding reaction mechanisms and kinetics.
Prediction of Spectroscopic Parameters from First Principles
No studies have been found that report the prediction of spectroscopic parameters for this compound using first-principles calculations. This approach, often employing Density Functional Theory (DFT) or other ab initio methods, allows for the theoretical calculation of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Comparing such predicted data with experimental spectra is a powerful tool for structural elucidation.
Molecular Dynamics Simulations for Solvent Effects and Interactions
There is a lack of published molecular dynamics (MD) simulation studies focused on this compound. MD simulations would provide atomistic-level insights into how this molecule behaves in a solvent, detailing its solvation structure, hydrogen bonding network, and dynamic interactions with surrounding solvent molecules. This information is critical for understanding its solubility, stability, and behavior in solution.
Advanced Spectroscopic and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
NMR spectroscopy is a cornerstone for the unambiguous determination of molecular structures. For a molecule like (6-Methylpyridazin-4-yl)methanol, a suite of NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to elucidate its conformational dynamics.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are critical for establishing the precise connectivity of atoms within a molecule. rsc.org
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netrsc.orguni.lu For this compound, COSY would reveal the coupling between the protons on the pyridazine (B1198779) ring, as well as any coupling between the methylene (B1212753) protons of the methanol (B129727) group and adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). rsc.orghmdb.ca This is fundamental for assigning the ¹³C signals of the methyl, methylene, and pyridazine ring carbons by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). rsc.org This is particularly powerful for identifying the placement of substituents and linking different parts of the molecule. For instance, HMBC would show correlations from the methyl protons to the C6 and C5 carbons of the pyridazine ring, and from the methylene protons to the C4 and C5 carbons, confirming the substitution pattern.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | Correlated Carbons (¹³C) in HMBC |
| H3 | C4, C5 |
| H5 | C3, C4, C6, Methyl C |
| Methylene (-CH₂OH) | C3, C4, C5 |
| Methyl (-CH₃) | C5, C6 |
Dynamic NMR for Conformational and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is employed to study molecular motions, such as bond rotations and ring inversions, that occur on the NMR timescale. nih.govresearchgate.net For this compound, the rotation around the single bond connecting the hydroxymethyl group to the pyridazine ring could be a subject of DNMR studies. By acquiring spectra at various temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers (activation energies) for these conformational changes. nih.gov Such studies have been performed on other substituted heterocycles to understand the influence of substituents on their dynamic behavior. researchgate.net
Solid-State NMR Applications
While solution-state NMR is more common for small molecules, solid-state NMR (ssNMR) provides valuable information about the structure and intermolecular interactions in the solid phase. mdpi.commit.edu For heterocyclic compounds, ssNMR, particularly ¹³C and ¹⁵N NMR, can help differentiate between isomers and polymorphs by exploiting differences in chemical shift anisotropy and dipolar couplings in the rigid state. mdpi.com Techniques like ¹³C{¹⁴N} solid-state NMR can act as an "attached nitrogen test" to confirm the connectivity of carbon atoms to nitrogen within the heterocyclic ring, which is a powerful tool for isomer differentiation.
Mass Spectrometry (MS) for Reaction Monitoring and Product Validation
Mass spectrometry is a vital analytical tool for confirming the molecular weight of a synthesized compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. rsc.orgnih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₈N₂O), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby validating the identity of the product. Predicted HRMS data for a related isomer, (6-methylpyridazin-3-yl)methanol (B3029969), highlights the expected adducts that would be observed. uni.lu
| Adduct | Predicted m/z for C₆H₈N₂O |
| [M+H]⁺ | 125.07094 |
| [M+Na]⁺ | 147.05288 |
| [M+K]⁺ | 163.02682 |
| [M-H]⁻ | 123.05638 |
Data is for the related isomer (6-methylpyridazin-3-yl)methanol and serves as an illustrative example. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. The fragmentation patterns of heterocyclic compounds are often characteristic of their ring structure and substituents. For pyridazine derivatives, common fragmentation pathways include the cleavage of the heterocyclic ring and the loss of substituents. The study of these fragmentation pathways provides an additional layer of structural confirmation.
Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis
The analysis of this compound within complex matrices, such as during metabolic studies or reaction monitoring, necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. In a typical application, a reversed-phase liquid chromatography (LC) system would be used to separate the target compound from impurities or other components in a mixture. The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govthermofisher.com Following separation on the chromatographic column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would likely produce a prominent protonated molecular ion [M+H]⁺ for this compound. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of this compound using GC-MS, derivatization might be necessary to increase its volatility and thermal stability, although its modest molecular weight might allow for direct analysis. nih.govresearchgate.net The hydroxyl group could be silylated, for example, to produce a more volatile derivative. The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.comcmbr-journal.com The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound, often by comparison to spectral libraries. cmbr-journal.comindexcopernicus.com
| Technique | Application for this compound | Common Ionization Method | Key Advantage |
| LC-MS | Analysis in aqueous samples, reaction mixtures, and biological matrices. | Electrospray Ionization (ESI) | Suitable for non-volatile and thermally sensitive compounds. |
| GC-MS | Analysis of volatile impurities or after derivatization for enhanced volatility. | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and tracking the progress of chemical reactions involving this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. nist.govwashington.edu C-H stretching vibrations from the methyl group and the pyridazine ring would appear around 3000-2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be found in the 1600-1400 cm⁻¹ region. A distinct band for the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. By monitoring the appearance or disappearance of these key bands, one can follow the progress of reactions, such as the oxidation of the alcohol to an aldehyde or carboxylic acid.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. open-raman.org For this compound, the symmetric vibrations of the pyridazine ring are often strong in the Raman spectrum. While the O-H stretch is typically weak in Raman, other functional groups would provide a distinct spectral fingerprint. researchgate.net The technique is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. cardiff.ac.uk Resonance Raman spectroscopy, which utilizes an excitation wavelength close to an electronic transition of the molecule, could be used to selectively enhance the signals from the pyridazine chromophore. cardiff.ac.uk
| Spectroscopy | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| IR | O-H Stretch (alcohol) | 3400-3200 (broad) |
| IR | C-H Stretch (aromatic/aliphatic) | 3100-2850 |
| IR/Raman | C=N, C=C Stretch (ring) | 1600-1400 |
| IR | C-O Stretch (primary alcohol) | ~1050 |
X-ray Crystallography for Solid-State Structure Determination
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive, unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would precisely measure bond lengths, bond angles, and torsion angles. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyridazine ring, which govern the crystal packing arrangement. This empirical data is invaluable for validating computational models and understanding the solid-state properties of the material.
Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses
Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.
HPLC is the premier method for the quantitative analysis and purity determination of this compound. rjptonline.org A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. spectrumchemical.com Detection is often performed using a UV detector set to a wavelength where the pyridazine ring exhibits strong absorbance. By running a validated HPLC method, one can separate the target compound from starting materials, by-products, and degradation products. The area under the peak for this compound, relative to the total area of all peaks, allows for a precise calculation of its purity. rjptonline.org
Gas chromatography is well-suited for assessing the purity of this compound, particularly for detecting volatile impurities. oiv.int The compound would be injected onto a capillary column with a suitable stationary phase, and the temperature would be ramped to elute the components based on their volatility. A Flame Ionization Detector (FID) is commonly used for detection, as it is sensitive to nearly all organic compounds. researchgate.netbrjac.com.br The resulting chromatogram would show peaks for the main compound and any impurities, with the peak area being proportional to the concentration of each component.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used routinely to monitor the progress of the synthesis of this compound. rjptonline.org A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent), which would be chosen to achieve good separation between the starting materials, intermediates, and the final product. By comparing the spots from the reaction mixture to spots of the pure starting material and product, a chemist can quickly determine if the reaction is complete. The spots are typically visualized under UV light, taking advantage of the UV-active pyridazine ring.
Derivatives and Analogues of 6 Methylpyridazin 4 Yl Methanol
Synthesis of Substituted (6-Methylpyridazin-4-yl)methanol Analogues
The generation of analogues of this compound can be approached through two primary strategies: modification of the pyridazine (B1198779) ring itself or derivatization of the hydroxymethyl side chain. These approaches allow for systematic alterations to the molecule's steric and electronic properties.
Modifications on the Pyridazine Ring
The synthesis of pyridazine rings with various substituents is a well-established field of organic chemistry. Several methods can be adapted to produce analogues of this compound with modifications on the heterocyclic core. One common strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648), which can be retrosynthetically applied to access a range of substituted pyridazines. chemtube3d.com
More contemporary methods offer greater control and functional group tolerance. For instance, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org This method's mild conditions and high regioselectivity make it suitable for creating a library of substituted pyridazines that could be further elaborated to the desired methanol (B129727) derivatives. Another powerful technique is the inverse-electron-demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, which yields highly functionalized pyridazines. organic-chemistry.org
The following table summarizes potential synthetic routes to substituted pyridazine cores that could serve as precursors to this compound analogues.
| Synthetic Method | Reactants | Key Features | Potential for this compound Analogues |
| Hydrazine Condensation | 1,4-Diketone and Hydrazine | Classical and straightforward method. chemtube3d.com | Suitable for simple substitutions on the pyridazine ring. |
| Copper-Promoted Cyclization | β,γ-Unsaturated Hydrazone | Mild conditions, high yield, and good functional group tolerance. organic-chemistry.org | Allows for the introduction of a variety of substituents prior to cyclization. |
| Diels-Alder Reaction | s-Tetrazine and Silyl Enol Ether | High regiocontrol and access to highly functionalized pyridazines. organic-chemistry.org | Enables the synthesis of complex and diversely substituted pyridazine rings. |
| Alkynyl Boronic Ester Cycloaddition | Alkynyl Boronic Esters | Provides access to highly substituted pyridazines. nih.gov | Offers a pathway to pyridazines with diverse electronic and steric properties. |
Derivatization of the Hydroxymethyl Group
The hydroxymethyl group of this compound is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups. Standard organic transformations can be employed to create a variety of derivatives.
Esterification of the primary alcohol can be achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, under appropriate conditions. google.com This reaction introduces an ester linkage, and the properties of the resulting molecule can be tuned by varying the R group of the carboxylic acid.
Etherification is another common derivatization strategy. The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base, or through other methods like the Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, altering the lipophilicity and steric bulk of the side chain.
Oxidation of the hydroxymethyl group can lead to the corresponding aldehyde (pyridazine-4-carbaldehyde) or carboxylic acid (6-methylpyridazine-4-carboxylic acid). These functional groups serve as versatile intermediates for further transformations, such as the formation of imines, amines (via reductive amination), or amides.
The table below outlines common derivatization reactions for the hydroxymethyl group.
| Reaction Type | Reagents | Product Functional Group | Potential for Analogue Diversity |
| Esterification | Carboxylic Acid (or derivative) | Ester | High diversity by varying the carboxylic acid used. google.com |
| Etherification | Alkyl Halide and Base | Ether | Introduces a wide range of alkyl or aryl groups. |
| Oxidation | Mild or Strong Oxidizing Agent | Aldehyde or Carboxylic Acid | Creates versatile intermediates for further synthesis. |
| Amination (via tosylation) | Tosyl Chloride, followed by an Amine | Amine | Introduces nitrogen-containing functional groups. |
Structure-Reactivity Relationships in Pyridazinyl Methanol Derivatives
The reactivity of pyridazinyl methanol derivatives is intrinsically linked to the electronic and steric properties of the substituents on the pyridazine ring and the nature of the derivatized methanol group.
Influence of Substituents on Chemical Transformations
The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its reactivity. Electron-withdrawing groups on the pyridazine ring will further decrease the electron density of the ring system, making it more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups will increase the electron density, potentially favoring electrophilic substitution, although such reactions are generally less common for pyridazines compared to pyridine (B92270). researchgate.netubbcluj.ro
In the context of chemical transformations involving the hydroxymethyl group, the electronic nature of the pyridazine ring can influence the reactivity of the side chain. For example, the acidity of the hydroxyl proton may be affected by substituents on the ring. An electron-withdrawing group on the pyridazine ring would be expected to increase the acidity of the hydroxyl proton, potentially facilitating deprotonation and subsequent reactions.
Steric and Electronic Effects on Reactivity
Both steric and electronic effects play a crucial role in dictating the course and rate of reactions involving pyridazinyl methanol derivatives. youtube.comnih.gov
Electronic Effects: The electronic influence of a substituent on the pyridazine ring is transmitted through both inductive and resonance effects. A study on substituted pyridines showed a clear correlation between the electronic character of substituents and the redox potential of the metal center in coordinated complexes, demonstrating the significant electronic influence of ring substitution. nih.govnih.gov For pyridazinyl methanol derivatives, electron-donating groups (e.g., -CH₃, -OCH₃) will increase the electron density on the ring and can enhance the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups (e.g., -Cl, -NO₂) will decrease the electron density, making the ring carbons more electrophilic and susceptible to nucleophilic attack. wur.nl
Steric Effects: The size and position of substituents on the pyridazine ring can exert significant steric hindrance, influencing the approach of reagents to the reactive centers. acs.org For example, a bulky substituent at the 3- or 5-position could hinder reactions at the adjacent nitrogen atom or the 4-position hydroxymethyl group. This steric hindrance can affect reaction rates and, in some cases, lead to different product distributions. In the case of pyridazines, steric hindrance can play a dominant role in determining the site of alkylation, with the less hindered nitrogen atom being preferentially attacked. youtube.com
The following table summarizes the expected influence of different substituent types on the reactivity of pyridazinyl methanol derivatives.
| Substituent Type | Position on Pyridazine Ring | Expected Electronic Effect on Reactivity | Expected Steric Effect on Reactivity |
| Electron-Donating (e.g., -CH₃) | 3, 5, or 6 | Increased nucleophilicity of ring nitrogens. | Can hinder reactions at adjacent positions. |
| Electron-Withdrawing (e.g., -Cl) | 3, 5, or 6 | Increased electrophilicity of ring carbons. | Minimal steric effect compared to bulkier groups. |
| Bulky Alkyl (e.g., -t-Bu) | 3 or 5 | Moderate electron-donating effect. | Significant steric hindrance, potentially blocking reactions at adjacent sites. |
Preparation of Fused and Bridged Pyridazine Systems Incorporating the Methanol Moiety
The construction of fused and bridged pyridazine systems opens up new avenues for creating structurally complex molecules with potentially novel properties. While the direct use of this compound in such reactions is not widely reported, general synthetic strategies for forming fused and bridged pyridines and pyridazines can be considered and adapted. nih.gov
One approach to fused systems involves the tandem aza-Michael addition–vinylogous aldol (B89426) condensation, which has been used to synthesize N-bridged pyridine fused quinolones. organic-chemistry.org This strategy could potentially be adapted to a pyridazine substrate bearing a suitable Michael acceptor and a nucleophilic nitrogen. Another method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to yield pyridazino[4,3-c:5,6-c′]diquinolines, demonstrating the formation of complex fused pyridazine systems. mdpi.com
The synthesis of fused pyridocoumarins has also been explored, involving the formation of a pyridine ring from a coumarin (B35378) derivative. nih.gov A similar strategy could be envisioned starting from a pyridazine derivative to build a fused ring system. Furthermore, the synthesis of fused pyridines has been achieved through the reaction of 6-chloropyridinecarbonitrile with various reagents to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comnih.gov
For bridged systems, intramolecular Michael reactions of vinylnitroso compounds have been used to prepare a variety of bicyclic systems. nih.gov While not directly involving pyridazines, the principle of using an intramolecular reaction to form a bridge could be applied to a suitably functionalized pyridazine derivative.
The table below presents some general strategies for the synthesis of fused and bridged heterocyclic systems that could potentially be adapted for pyridazines incorporating a methanol moiety.
| System Type | General Synthetic Strategy | Key Reaction Type | Potential for Adaptation |
| Fused | Tandem aza-Michael addition–vinylogous aldol condensation | Michael Addition, Aldol Condensation | Applicable to pyridazines with appropriate functionalization. organic-chemistry.org |
| Fused | Autoxidation of hydrazinyl derivatives | Oxidation, Cyclization | Potentially applicable to hydrazinyl-substituted pyridazines. mdpi.com |
| Fused | Reaction of chloro-nitrile derivatives with bifunctional reagents | Nucleophilic Substitution, Cyclization | Could be used with a chloro-substituted pyridazine precursor. mdpi.comnih.gov |
| Bridged | Intramolecular Michael reaction of vinylnitroso compounds | Michael Addition | Requires the synthesis of a pyridazine with a tethered nucleophile and a vinylnitroso precursor. nih.gov |
Applications in Chemical Synthesis and Materials Science Non Biological/non Clinical
Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis
The core structure of (6-Methylpyridazin-4-yl)methanol, a substituted pyridazine (B1198779), is a common feature in many synthetic strategies for creating complex molecules. Pyridazine derivatives are valued as building blocks due to the presence of two nitrogen atoms in the aromatic ring, which influences their chemical reactivity and allows for a variety of chemical transformations.
The hydroxymethyl group (-CH2OH) on the pyridazine ring can be readily oxidized to an aldehyde or a carboxylic acid, providing a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. Furthermore, the methyl group can potentially undergo functionalization, and the pyridazine ring itself can participate in various coupling reactions. For instance, related brominated pyridine (B92270) derivatives are crucial intermediates in Suzuki-Miyaura cross-coupling reactions to form more complex molecules.
While direct examples for this compound are not extensively documented, the reactivity of similar pyridinyl and pyridazinyl methanols suggests its utility as an intermediate. For example, (2-Methylpyridin-4-yl)methanol is described as a versatile building block for pharmaceuticals and agrochemicals. a2bchem.com The synthesis of more complex heterocyclic compounds often relies on the functional groups of such building blocks to construct the final molecular architecture.
Table 1: Representative Reactions of Analogous Pyridine/Pyridazine Methanols
| Precursor Compound | Reaction Type | Product Type | Potential Application of Product |
| (2-Bromo-6-methylpyridin-4-yl)methanol | Suzuki-Miyaura Coupling | Biaryl compounds | Pharmaceutical and agrochemical synthesis |
| (2-Methylpyridin-4-yl)methanol | Oxidation | 2-Methylpyridine-4-carbaldehyde | Intermediate for heterocyclic synthesis a2bchem.com |
| (3-amino-6-methylpyridin-2-yl)methanol | Condensation | Imines/Amides | Medicinal chemistry smolecule.com |
Precursor for Advanced Materials (e.g., polymers, composites)
The application of pyridazine derivatives extends to materials science, where they can be incorporated into polymers and composite materials. The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting electronic or magnetic properties. The hydroxymethyl group of this compound could serve as a reactive site for polymerization reactions, such as esterification or etherification, to form polyester (B1180765) or polyether chains.
Although there is no specific literature on polymers derived from this compound, related pyridine-containing molecules have been explored for such purposes. For instance, some pyridine derivatives are used in the design of functional materials. smolecule.com The incorporation of such heterocyclic units into a polymer backbone can influence properties like thermal stability, solubility, and affinity for other materials in a composite. For example, a piperidine-containing methanol (B129727) derivative has been noted for its potential in synthesizing thermally stable polymers.
Table 2: Potential Polymerization Reactions Involving this compound
| Monomer | Co-monomer / Initiator | Polymer Type | Potential Material Property |
| This compound | Diacid or Diacyl Chloride | Polyester | Modified thermal stability, specific solubility |
| This compound | Epoxide | Polyether | Enhanced coordination ability with metal ions |
Use in Ligand Design for Catalysis (Excluding Biological Catalysis)
Pyridinyl and pyridazinyl scaffolds are frequently employed in the design of ligands for transition metal catalysis due to the ability of the nitrogen lone pairs to coordinate with metal centers. The specific substitution pattern on the ring can be used to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
The this compound molecule, with its nitrogen atoms and a hydroxyl group, could potentially act as a bidentate ligand, coordinating to a metal center through a nitrogen atom and the oxygen of the hydroxyl group. This could be particularly relevant in the design of catalysts for various organic transformations. While no specific catalytic applications of this compound are documented, the broader class of pyridinyl and related heterocyclic alcohols has been investigated in ligand design. For example, (2-Methylpyridin-4-yl)methanol has been cited for its utility in developing ligands for catalysis. a2bchem.com
Table 3: Potential Catalytic Applications with Ligands Derived from Pyridazine Scaffolds
| Catalytic Reaction | Metal Center | Ligand Features |
| Cross-Coupling Reactions | Palladium, Nickel | Tunable electronic and steric properties |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral modifications for enantioselectivity |
| Polymerization | Various Transition Metals | Control over polymer architecture |
Potential in Dye and Pigment Chemistry
The electronic properties of heterocyclic compounds often lead to their use in the synthesis of dyes and pigments. The pyridazine ring system, with its delocalized π-electrons, can form the chromophoric core of a dye molecule. The substituents on the ring can act as auxochromes, modifying the color and other properties of the dye.
While there is no direct evidence of this compound being used in dye or pigment synthesis, related heterocyclic structures are known to be precursors to colored compounds. For instance, some pyrano[3,2-c]pyridine derivatives have potential applications in dye chemistry. researchgate.net The synthesis of certain pigments has also involved heterocyclic precursors. google.com The structure of this compound could potentially be modified through chemical reactions to create molecules with extended conjugation, a key feature for color.
Applications in Agrochemical Synthesis as Synthetic Components
Pyridazine and pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many herbicides, insecticides, and fungicides containing these heterocyclic rings. These structures are often chosen for their biological activity and their ability to be synthetically modified to optimize efficacy and safety.
Although there are no specific agrochemicals reported to be synthesized directly from this compound, its structural features are present in agrochemically relevant molecules. For example, certain pyridazinone derivatives exhibit herbicidal and other agrochemical activities. researchgate.net The compound (2-Bromo-6-methylpyridin-4-yl)methanol is noted as a building block for agrochemicals. Therefore, this compound could serve as a valuable intermediate in the synthesis of new agrochemical candidates.
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthetic Pathways
While the structure of (6-Methylpyridazin-4-yl)methanol itself is achiral, the development of stereoselective synthetic pathways is a crucial area of future research. This is particularly relevant for creating derivatives of the parent molecule where chirality is introduced, for instance, by functionalizing the methyl group or by adding chiral substituents to the pyridazine (B1198779) ring.
Future research could focus on asymmetric catalysis to produce enantioenriched pyridazine derivatives. For example, chiral copper hydride (CuH) complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridazines, which could be a key step in a stereoselective route. researchgate.net Another avenue involves the asymmetric [3+3]-cycloaddition to form chiral tetrahydropyridazine derivatives, which could then be aromatized or further modified. acs.org
Prospective research could investigate:
Asymmetric Hydrogenation: Developing chiral catalysts for the asymmetric reduction of a precursor ketone to generate a chiral alcohol.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyridazine ring system with inherent stereocontrol.
Enantioselective C-H Functionalization: Applying modern catalytic methods to selectively functionalize the methyl group or other positions on the ring with chiral directing groups, leading to diastereoselective or enantioselective outcomes in subsequent transformations.
These approaches would open the door to creating a library of chiral analogs of this compound, significantly broadening its potential applications in fields where stereochemistry is critical, such as in the development of new pharmaceuticals.
Integration of Flow Chemistry and Continuous Processing for Production
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, efficiency, and process control. nih.gov For the production of this compound, the integration of flow chemistry represents a major avenue for future development. Flow chemistry has already been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients (APIs), including those with heterocyclic cores like pyrazole (B372694) and quinoline. nih.govmdpi.com
A future continuous flow process for synthesizing this compound could involve several telescoped steps, minimizing manual handling and purification of intermediates. For example, a reaction sequence starting from a 1,4-dicarbonyl compound and hydrazine (B178648) to form the pyridazine ring could be performed in a heated flow reactor, followed by in-line purification and a subsequent reduction or functionalization step in a second reactor module. mdpi.comchemtube3d.com
Key areas for future research include:
Process Optimization: Designing and optimizing reactor configurations, residence times, and reaction conditions to maximize yield and purity.
In-line Analysis: Integrating real-time monitoring techniques (see section 8.3) to allow for rapid process adjustments and quality control.
Heterogeneous Catalysis: Developing packed-bed reactors with immobilized catalysts to simplify purification and improve catalyst recycling, enhancing the sustainability of the process.
The development of a robust flow synthesis would not only make the production of this compound more efficient and cost-effective but also safer, particularly if hazardous reagents or exothermic reactions are involved. nih.gov
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To achieve the precise control desired in modern chemical manufacturing, especially within continuous flow systems, advanced in-situ monitoring is indispensable. Real-time analysis of reaction kinetics, intermediate formation, and product concentration allows for rapid optimization and ensures process stability. For the synthesis of this compound, several spectroscopic techniques are poised for future integration.
| Technique | Potential Application for this compound Synthesis |
| FT-IR/ATR | Monitor the disappearance of carbonyl stretches from starting materials and the appearance of C=N and C-O stretches of the product. |
| Raman Spectroscopy | Provide complementary vibrational information, particularly for reactions in aqueous media. Surface-Enhanced Raman Spectroscopy (SERS) could be used for detecting low-concentration intermediates. frontiersin.orgfrontiersin.org |
| NMR Spectroscopy | Offer detailed structural information in real-time to identify intermediates and byproducts, confirming reaction progress and regioselectivity. |
| Mass Spectrometry | Couple with flow reactors to provide rapid molecular weight information of components in the reaction stream. |
Recent studies have demonstrated the use of fluorescence spectroscopy for in-situ monitoring of photochemical reactions of pyridazine N-oxides. scitechdaily.com Similar principles could be adapted. Furthermore, techniques like in-situ Raman spectroscopy are being highlighted for their utility in understanding charge storage mechanisms in materials, a methodology that could be repurposed for reaction monitoring. rsc.org The data gathered from these in-situ sensors can be used to develop machine learning models for predicting reaction outcomes. chemai.io
Future work will likely focus on developing robust probes and chemometric models to deconvolve complex spectral data, enabling a comprehensive, real-time understanding of the reaction landscape.
Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
For this compound, AI and ML could be applied in several forward-looking ways:
Retrosynthesis Planning: AI-powered software can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering more economical or sustainable pathways than those currently established.
Reactivity Prediction: Machine learning models can predict the most likely sites of reaction on the pyridazine ring under various conditions. For instance, models have been developed to predict the regioselectivity of radical C-H functionalization on heterocycles, a type of reaction that could be used to further elaborate the structure of this compound. nih.gov A model trained on a large dataset of reactions has shown the ability to predict the major products of reactions with high accuracy. acs.org
Reaction Optimization: AI algorithms can be coupled with automated flow reactors to rapidly explore a wide range of reaction parameters (e.g., temperature, concentration, catalyst loading) and identify the optimal conditions for synthesis with minimal human intervention. Researchers have already demonstrated how data from in-situ sensors can train AI to predict reaction yield and purity at runtime. chemai.io
Exploration of New Reactivity Modes and Catalytic Applications
The pyridazine ring possesses a unique electronic structure due to its adjacent nitrogen atoms, which influences its reactivity. nih.gov Future research will undoubtedly focus on exploring new reactivity modes for this compound and its derivatives, as well as their potential applications in catalysis.
Key areas of exploration include:
Skeletal Editing: Recent breakthroughs have shown the ability to convert pyridines into pyridazines via a single-atom skeletal edit. nih.gov Applying such innovative strategies could provide entirely new synthetic entries to the pyridazine core, starting from more abundant pyridine (B92270) precursors.
C-H Functionalization: While cross-coupling reactions are well-established for functionalizing pyridazines, direct C-H activation and functionalization offer a more atom-economical approach. mdpi.comnih.gov Future work could target the selective functionalization of the C-H bonds on the pyridazine ring or the methyl group, opening up avenues for late-stage modification.
Catalytic Applications: The pyridazine moiety itself can act as a ligand for metal catalysts. mdpi.com Research into the use of this compound or its derivatives as ligands in catalysis is a promising direction. The nitrogen atoms can coordinate to a metal center, and the methyl and methanol (B129727) groups could be tailored to influence the steric and electronic properties of the resulting catalyst. This could lead to new catalysts for a variety of organic transformations.
Photocatalysis and Electrochemistry: The electron-deficient nature of the pyridazine ring makes it a candidate for applications in photoredox catalysis and electrochemistry. scitechdaily.comnih.gov Exploring the electrochemical or photochemical behavior of this compound could uncover novel reaction pathways and applications in materials science.
By pushing the boundaries of known reactivity and exploring its potential in catalysis, the synthetic utility and application scope of this compound can be significantly expanded.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
